molecular formula C14H16ClNO3 B15151786 (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid

Cat. No.: B15151786
M. Wt: 281.73 g/mol
InChI Key: UTNODEZXXNTXPV-MFKMUULPSA-N
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Description

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group substituted with a chlorine atom, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group with a chlorine substituent is introduced via a nucleophilic aromatic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(2-Bromo-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid: Similar structure with a bromine substituent instead of chlorine.

    (2R,3R)-2-(2-Fluoro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid: Similar structure with a fluorine substituent instead of chlorine.

Uniqueness

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

(2R,3R)-2-(2-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19)/t10-,13+/m1/s1

InChI Key

UTNODEZXXNTXPV-MFKMUULPSA-N

Isomeric SMILES

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2Cl

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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